Morpholinium, 4-methylene-
Description
Definition and Structural Attributes of Morpholinium Cations
A morpholinium cation is a quaternary ammonium (B1175870) ion derived from morpholine (B109124), a heterocyclic compound featuring both an amine and an ether functional group. The defining characteristic of a morpholinium cation is the positively charged nitrogen atom, which is part of the six-membered morpholine ring and is bonded to four carbon atoms. This positive charge imparts a high degree of polarity and reactivity to the molecule. The general structure consists of a morpholine ring where the nitrogen atom bears a positive charge, balanced by a counter-anion. These salts are typically soluble in polar solvents. cymitquimica.comalfa-chemistry.com
Classification and Diversity of N-Substituted Morpholinium Derivatives
The versatility of morpholinium cations stems from the diverse array of substituents that can be attached to the nitrogen atom. These N-substituted derivatives can be broadly classified based on the nature of the substituent groups. Common examples include:
N-Alkyl and N-Aryl Morpholinium Salts: These compounds feature one or more alkyl or aryl groups attached to the nitrogen atom. The nature of these substituents significantly impacts the steric and electronic properties of the cation. For instance, the synthesis of N-substituted morpholines can be achieved by reacting an acyclic aliphatic amine with a dichlor-lower alkyl ether. ontosight.ai
N,N'-Bridged Bis(morpholinium) Salts: In these structures, two morpholinium rings are connected by a linker chain of varying length, attached to the nitrogen atoms of each ring. ontosight.aiatomfair.comwikipedia.org
Functionalized Morpholinium Salts: These derivatives contain functional groups on the N-substituents, which can participate in further chemical reactions. An example is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), a widely used coupling reagent in amide and ester synthesis. researchgate.netgoogle.comcdnsciencepub.com
The synthesis of these derivatives often involves the quaternization of an N-substituted morpholine with an appropriate alkylating agent. researchgate.net For example, N-methylmorpholine can be reacted with methyl iodide to form N,N-dimethylmorpholinium iodide. The choice of substituents allows for the fine-tuning of the cation's properties for specific applications, such as in ionic liquids or as phase-transfer catalysts. cymitquimica.comalfa-chemistry.com
Significance of Transient and Reactive Intermediates in Organic Chemistry
Reactive intermediates are short-lived, high-energy molecules that are formed during a chemical reaction but are consumed in subsequent steps to form the final products. researchgate.net Their transient nature makes them difficult to isolate, but their existence is crucial for understanding reaction pathways. atomfair.com Key classes of reactive intermediates include carbocations, carbanions, free radicals, carbenes, and iminium ions.
The study of these intermediates provides invaluable insights into:
Reaction Mechanisms: By identifying the intermediates formed, chemists can deduce the step-by-step sequence of bond-breaking and bond-forming events. researchgate.net
Product Prediction: Understanding the stability and reactivity of intermediates allows for the prediction of the major and minor products of a reaction.
Synthetic Design: Knowledge of reactive intermediates enables the design of new synthetic routes and the optimization of reaction conditions to favor the formation of desired products. researchgate.net
Contextualization of "Morpholinium, 4-methylene-" within the Reactive Species Landscape
"Morpholinium, 4-methylene-," also known as N-methylenemorpholinium, is a specific type of reactive intermediate that falls under the category of iminium cations (or more specifically, a carbenium-iminium ion). Its structure features a double bond between the nitrogen atom of the morpholine ring and a methylene (B1212753) (-CH2-) group. This arrangement results in a positive charge on the nitrogen atom.
This reactive species is not typically isolated as a stable compound but is generated in situ during a reaction. A common method for its formation is the reaction of morpholine with formaldehyde. The N-methylenemorpholinium cation is a potent electrophile, meaning it is highly reactive towards nucleophiles. This reactivity is the cornerstone of its role in various chemical transformations, most notably the Mannich reaction, where it acts as the key electrophilic species. Its transient existence and high reactivity place it firmly within the important landscape of reactive intermediates that govern the course of many organic reactions.
Research Findings on Morpholinium, 4-methylene-
Recent research has shed light on the generation and reactivity of the Morpholinium, 4-methylene- cation, particularly in the context of the degradation of N-methylmorpholine-N-oxide (NMMO), a solvent used in the production of Lyocell fibers.
Formation: It has been demonstrated that formaldehyde, a degradation product of NMMO, can react with morpholine (another degradation product) to form the N-(methylene)morpholinium cation as an intermediate.
Trapping and Detection: Due to its high reactivity, the presence of the N-(methylene)morpholinium cation is often confirmed through trapping experiments. In these experiments, a nucleophilic "trapping" agent is added to the reaction mixture to react with the short-lived intermediate, forming a stable, isolable product. For example, it has been successfully trapped in a Mannich-type reaction using 2-acetonaphthone.
Reactivity: As a powerful electrophile, the N-(methylene)morpholinium cation readily reacts with nucleophiles. This reactivity can contribute to discoloration and other side reactions in industrial processes where it is formed as an unintended byproduct.
| Compound Name | Molecular Formula | Spectroscopic Data (¹H NMR) |
| Morpholinium, 4-methylene- (as the chloride salt) | C₅H₁₀NO⁺ | In (CD₃)₂SO: δ 3.90 (4H, t, ³J = 5.0 Hz, OCH₂), 4.06 (4H, t, ³J = 5.0 Hz, NCH₂), 8.24 (2H, ⁺N=CH₂) researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylidenemorpholin-4-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO/c1-6-2-4-7-5-3-6/h1-5H2/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBJQTYXKFRUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=[N+]1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463624 | |
| Record name | Morpholinium, 4-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45508-78-9 | |
| Record name | Morpholinium, 4-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Mechanistic Pathways Involving Morpholinium, 4 Methylene Precursors and Analogs
Quaternization Reactions Leading to N-Alkylmorpholinium Salts
Quaternization of the nitrogen atom in the morpholine (B109124) ring is a fundamental process for generating stable N-alkylmorpholinium salts. These reactions typically involve the nucleophilic attack of the morpholine nitrogen on an electrophilic carbon, leading to the formation of a quaternary ammonium (B1175870) salt.
The most direct method for the synthesis of N-alkylmorpholinium salts is the N-alkylation of morpholine or its derivatives with alkyl halides. This reaction, a class of the Menshutkin reaction, proceeds via a standard SN2 mechanism where the nitrogen atom of the morpholine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide anion.
The stereochemistry of this quaternization process has been a subject of detailed investigation. Studies using 13C NMR spectroscopy and deuteriomethyl iodide as a labeling agent have shown that the quaternization of substituted morpholines often proceeds with a preferred steric course. For instance, in chair-conforming morpholine derivatives, the incoming alkyl group preferentially attacks from the axial position. cdnsciencepub.com The product ratios of axial to equatorial attack can be determined from proton and deuterium NMR spectra, allowing for the calculation of the free energy differences of the reaction pathways. cdnsciencepub.com
The efficiency of the N-alkylation can be influenced by various factors, including the nature of the alkyl halide, the solvent, and the presence of a base. While the reaction can proceed without a base, the addition of a non-nucleophilic base can be used to scavenge the hydrohalic acid byproduct, particularly when starting from an amine salt. The choice of solvent also plays a critical role, with polar aprotic solvents generally favoring the SN2 reaction.
| Morpholine Derivative | Alkyl Halide | Reaction Conditions | Product | Yield | Reference |
| Morpholine | Ethyl chloroacetate | Benzene, triethylamine, reflux | Morpholin-N-ethyl acetate | - | researchgate.net |
| Morpholine | Methanol (in gas-solid phase) | CuO–NiO/γ–Al2O3 catalyst, 220 °C | N-methylmorpholine | 93.8% selectivity | researchgate.net |
| Morpholine | Various alcohols (in gas-solid phase) | CuO–NiO/γ–Al2O3 catalyst | N-alkylmorpholine | - | researchgate.net |
This table presents examples of N-alkylation of morpholine derivatives.
Substituted morpholinium species can also be formed through condensation reactions, most notably the Mannich reaction. In this three-component reaction, a compound with an active hydrogen (a C-H acidic compound), an aldehyde (commonly formaldehyde), and a secondary amine (like morpholine) condense to form a β-amino carbonyl compound, known as a Mannich base.
The reaction is typically carried out under acidic conditions, which facilitates both the formation of the iminium ion and the enolization of the carbonyl compound. adichemistry.com The amine hydrochloride salt is often used directly. adichemistry.com
| C-H Acidic Compound | Aldehyde | Amine | Product | Reference |
| Acetone | Formaldehyde | Dimethylaminium chloride | 4-(dimethylamino)butan-2-one | adichemistry.com |
| Acetophenone | Formaldehyde | Dimethylaminium chloride | 2-(dimethylamino)-1-phenylethanone | adichemistry.com |
| p-Cresol | Formaldehyde | Morpholine | 2,6-bis(morpholinomethyl)-p-cresol | |
| Indole | Formaldehyde | Dimethylamine | Gramine | libretexts.org |
This table provides examples of Mannich reactions, which proceed via an intermediate analogous to 4-methylene-morpholinium.
Generation and Proposed Detection of Transient 4-Methylene-Morpholinium Intermediates
The 4-methylene-morpholinium cation is a transient, highly electrophilic species that serves as a pivotal intermediate in various chemical transformations. Its fleeting nature makes direct observation challenging, but its existence is strongly supported by mechanistic studies and trapping experiments.
The 4-methylene-morpholinium ion, also referred to as the N-methylenemorpholinium or morpholinomethyl cation, is generated in situ from the reaction of morpholine with formaldehyde. The reaction proceeds through the initial nucleophilic addition of the morpholine nitrogen to the carbonyl carbon of formaldehyde, forming a hemiaminal (N-hydroxymethylmorpholine). Under acidic or neutral conditions, this intermediate readily dehydrates to form the stable, resonance-stabilized carbenium-iminium ion. researchgate.net
This in situ generation is a cornerstone of the Mannich reaction, providing the electrophilic species necessary for the aminoalkylation of a nucleophile. wikipedia.orglibretexts.org The formation of this intermediate has also been identified as a key step in the degradation of N-methylmorpholine-N-oxide (NMMO), a solvent used in cellulose processing. In this context, formaldehyde is a degradation product that can react with morpholine, another degradation product, to form the reactive N-methylenemorpholinium cation. researchgate.net
The involvement of the 4-methylene-morpholinium ion as a key intermediate in methylene (B1212753) transfer has been confirmed through trapping experiments. In these experiments, a nucleophile is introduced into the reaction mixture to intercept the transient iminium ion as it is formed.
A notable example is the trapping of the N-methylenemorpholinium cation in the cellulose/NMMO system. To prove the existence of this intermediate, 2-acetonaphthone was used as a trapping agent. The enol of 2-acetonaphthone acts as a nucleophile, attacking the electrophilic methylene carbon of the iminium ion in a Mannich-type reaction to form a stable Mannich base. The successful isolation and characterization of this product provide strong evidence for the in situ formation of the N-methylenemorpholinium cation. researchgate.net These trapping experiments serve as a powerful mechanistic probe, confirming the role of this transient species in chemical reactions.
Reaction Kinetics and Thermodynamics of Formation and Consumption of Reactive Morpholinium Species
The rates of formation and consumption of reactive morpholinium species, as well as the thermodynamic parameters of these reactions, are crucial for understanding and optimizing synthetic processes.
The kinetics of quaternization reactions, such as the reaction between N,N-dimethylaniline and benzyl chloride (a Menshutkin-type reaction), have been studied extensively. These reactions typically follow second-order kinetics, being first order with respect to both the amine and the alkyl halide. semanticscholar.org The rate of reaction is significantly influenced by the solvent, with polar solvents generally accelerating the reaction due to the formation of a polar, charged transition state. semanticscholar.org
The study of these reactions at different temperatures allows for the determination of key thermodynamic activation parameters. The activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated from the temperature dependence of the rate constant. semanticscholar.org A negative entropy of activation is often observed, indicating a more ordered transition state compared to the reactants, which is consistent with two molecules combining to form a single activated complex. semanticscholar.org
The thermal stability and decomposition kinetics of N-alkylmorpholinium salts are also of significant interest. Thermogravimetric analysis (TGA) can be used to determine the decomposition temperatures of these salts. For instance, various N-alkyl-N-methylmorpholinium bromides have been shown to decompose below approximately 230 °C. The decomposition of quaternary ammonium salts can proceed through mechanisms like the Hofmann elimination, particularly for salts with β-hydrogens, leading to an alkene and a tertiary amine. The kinetics of this thermal decomposition can be analyzed to determine activation energies and frequency factors for the degradation process. aps.orgwjpmr.com
| Reaction Type | Kinetic Parameters | Thermodynamic Parameters | Notes |
| Quaternization | Second-order reaction; rate increases with solvent polarity. | Negative ΔS‡ often observed, indicating an ordered transition state. | Steric hindrance can increase the activation energy and slow the reaction rate. semanticscholar.org |
| Thermal Decomposition | First-order decomposition kinetics often observed. | Activation energy (Ea) and frequency factor (A) can be determined from TGA data. | The presence of halide anions can significantly reduce the thermal stability of morpholinium salts. |
This table summarizes the general kinetic and thermodynamic features of the formation and decomposition of reactive morpholinium species.
Synthetic Utility of N-Methylenemorpholinium Derivatives as Reactive Intermediates in Organic Synthesis
N-Methylenemorpholinium derivatives, particularly the N-methylenemorpholinium cation, serve as highly reactive intermediates in a variety of organic synthesis applications. These resonance-stabilized species, also known as carbonium-iminium ions, feature a positive charge distributed between the nitrogen and the methylene carbon, rendering them susceptible to attack by nucleophiles. researchgate.net Their utility is prominent in aminomethylation reactions, such as the Mannich reaction, and in the formation of coupling agents for amide and ester synthesis.
The N-methylenemorpholinium cation can be generated from the degradation of N-methylmorpholine-N-oxide (NMMO), where morpholine, a primary degradation product, reacts with formaldehyde, another degradation product. researchgate.net This intermediate can be trapped in a Mannich-type reaction, demonstrating its presence and reactivity. researchgate.net For instance, it has been successfully trapped with 2-acetonaphthone. researchgate.net The reaction with carbon nucleophiles leads to the formation of stable C-C bonds through aminomethylation. researchgate.net
Beyond their in-situ generation from NMMO, specific N-methylenemorpholinium salts have been synthesized and isolated for direct use in organic reactions. These salts, such as N-methylenemorpholinium chloride and triflate, are effective aminomethylating agents. cdnsciencepub.com For example, N-methylenemorpholinium triflate has been used in the aminomethylation of (S)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthol. cdnsciencepub.com
A significant application of morpholinium derivatives is in the development of coupling reagents. A prominent example is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). wikipedia.org This reagent is synthesized from the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). wikipedia.org DMTMM is widely used to activate carboxylic acids for the synthesis of amides, esters, and anhydrides. wikipedia.orgsigmaaldrich.com The mechanism involves the reaction of a carboxylic acid with DMTMM to form a highly reactive ester intermediate, with the release of N-methylmorpholinium. This active ester is then readily attacked by a nucleophile, such as an amine or an alcohol, to yield the corresponding amide or ester. wikipedia.org
The utility of DMTMM and related derivatives has been demonstrated in both solution-phase and solid-phase peptide synthesis, where it serves as an economical and effective alternative to other coupling agents like PyBOP. luxembourg-bio.comdntb.gov.ua
Table 1: Synthetic Applications of N-Methylenemorpholinium Derivatives
| Derivative | Precursors | Application | Reaction Type | Ref. |
| N-(methylene)morpholinium cation | Morpholine, Formaldehyde | Aminomethylation | Mannich Reaction | researchgate.netresearchgate.net |
| N-Methylenemorpholinium chloride | Methylene-bismorpholine, Acetyl chloride | Aminomethylation | Nucleophilic Addition | cdnsciencepub.com |
| N-Methylenemorpholinium triflate | Methylene-bismorpholine, Trifluoromethanesulfonic anhydride | Aminomethylation | Nucleophilic Addition | cdnsciencepub.com |
| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) | 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), N-methylmorpholine (NMM) | Amide and Ester Synthesis | Coupling Reaction | wikipedia.orgsigmaaldrich.com |
Advanced Spectroscopic and Structural Characterization of Morpholinium Frameworks
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Structural Confirmation of Morpholinium Species
In the FT-IR and FT-Raman spectra of related morpholine (B109124) compounds, characteristic bands corresponding to the vibrations of the morpholine ring and its substituents are observed. For the 4-methylenemorpholinium cation, the most distinctive feature would be the C=C stretching vibration of the exocyclic methylene (B1212753) group, expected to appear in the 1650-1690 cm⁻¹ region. Other significant vibrations would include the C-H stretching modes of the methylene group, typically found between 3000 and 3100 cm⁻¹, and various modes associated with the morpholinium ring structure, such as C-N and C-O stretching, and CH₂ bending and rocking vibrations.
Table 1: Expected FT-IR and Raman Vibrational Modes for 4-Methylenemorpholinium
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
| C=C Stretch (Methylene) | 1650 - 1690 | FT-IR, Raman |
| C-H Stretch (Methylene) | 3000 - 3100 | FT-IR, Raman |
| C-N Stretch (Ring) | 1000 - 1250 | FT-IR |
| C-O Stretch (Ring) | 1070 - 1150 | FT-IR |
| CH₂ Bend (Ring) | 1440 - 1485 | FT-IR |
| CH₂ Rock (Ring) | 750 - 1050 | FT-IR |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics of Cationic Species
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms and studying the dynamic processes in cationic species like 4-methylenemorpholinium.
¹H and ¹³C NMR for Chemical Shift Analysis and Structural Assignment
In the ¹³C NMR spectrum, the carbon of the exocyclic methylene group would be a key indicator, expected to resonate at a significantly downfield chemical shift. The carbon atoms of the morpholine ring would also show distinct signals, with those adjacent to the heteroatoms being the most deshielded. nih.govchemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methylenemorpholinium
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methylene (=CH₂) | Downfield singlet | Downfield |
| Ring CH₂ (adjacent to N) | Multiplet | Deshielded |
| Ring CH₂ (adjacent to O) | Multiplet | Shielded relative to N-adjacent C |
Two-Dimensional NMR Techniques for Complex Architectures
For more complex morpholinium-based structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. These experiments allow for the unambiguous assignment of proton and carbon signals by revealing through-bond correlations between nuclei. For instance, an HMBC experiment would be crucial in confirming the connectivity between the methylene protons and the quaternary nitrogen of the morpholinium ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis of Morpholinium Reaction Products
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elucidating the fragmentation pathways of reaction products involving the 4-methylenemorpholinium cation. libretexts.org In a typical electron ionization (EI) mass spectrum, the molecular ion peak would confirm the mass of the product. The subsequent fragmentation pattern provides structural information. chemguide.co.ukwikipedia.org
For a product formed from the reaction of 4-methylenemorpholinium, characteristic fragmentation would likely involve the loss of the morpholine moiety or parts of it. Alpha-cleavage, a common fragmentation pathway for amines, could lead to the formation of stable fragment ions. metwarebio.comnih.gov The analysis of these fragments helps to piece together the structure of the parent molecule.
Reactivity and Transformational Chemistry of Morpholinium Cations in Diverse Chemical Contexts
Interfacial Phenomena and Material Integration in Advanced Systems
The integration of morpholinium cations into advanced materials has led to significant improvements in the performance and stability of various systems, from renewable energy technologies to functional polymers.
Perovskite solar cells (PSCs) represent a rapidly advancing photovoltaic technology, yet their long-term stability remains a critical challenge. Additive engineering, the incorporation of small quantities of specific compounds into the perovskite precursor, has emerged as a key strategy to address these issues. Morpholinium-based salts have recently been identified as highly effective additives for enhancing both the efficiency and durability of PSCs.
This combined action significantly improves the quality of the perovskite films, leading to a marked enhancement in device performance and longevity. PSCs treated with MOT have achieved a power conversion efficiency (PCE) of 23.83% and demonstrated remarkable stability, retaining 92% of their initial efficiency after 2000 hours of continuous operation under simulated sunlight. mdpi.com The success of morpholinium-based additives highlights the potential of this class of compounds in overcoming critical hurdles for the commercialization of perovskite solar technology.
| Additive | Power Conversion Efficiency (PCE) | Stability (Retention after 2000 hrs) | Mechanism of Action |
|---|---|---|---|
| Morpholinium tetrafluoroborate (MOT) | 23.83% | 92% | Defect passivation and improved crystal growth mdpi.com |
| Control (No Additive) | Lower | Significantly Lower | N/A |
The morpholine (B109124) scaffold is a versatile building block in synthetic chemistry, prized for its facile introduction and the desirable physicochemical properties it imparts to target molecules. researchgate.net This utility extends to materials science, where morpholinium cations and morpholine-containing monomers are used to create functional polymers and other advanced materials.
For instance, novel (co)polymers incorporating a morpholino functional group have been synthesized using ring-opening metathesis polymerization (ROMP). surrey.ac.uk These materials exhibit multi-responsive behavior, with their aqueous solubility being dependent on pH, temperature, and salt concentration. Such smart polymers are of great interest for applications in biomedicine and biotechnology.
Furthermore, the morpholine structure can be derived from the chemical upcycling of common plastics like polyethylene terephthalate (PET). acs.org A titanium-catalyzed aminolysis of PET with morpholine yields a morpholine amide, which serves as a stable and versatile building block for further chemical transformations. acs.org This approach not only addresses plastic waste but also provides a sustainable route to valuable chemical intermediates for material synthesis. While direct polymerization of a "4-methylenemorpholinium" cation is not detailed in current literature, its structure as a quaternary ammonium (B1175870) salt with a reactive methylene (B1212753) group suggests potential as a monomer in specific polymerization reactions, such as cationic or radical polymerizations, to create novel polyelectrolytes. mdpi.comnih.gov
Biochemical Reactivity and Metabolism of Morpholinium-Containing Molecules (Focus on Chemical Transformations)
While many morpholine-containing molecules are designed for biological stability, the morpholine ring can undergo specific biochemical transformations. Studies on the biodegradation of morpholine by microorganisms have elucidated metabolic pathways involving the cleavage of the heterocyclic ring. For example, the bacterium Mycobacterium aurum MO1 is capable of degrading morpholine by initiating a cleavage of the C—N bond. nih.gov This process leads to the formation of an amino acid intermediate, which can be further metabolized. nih.gov This represents a key chemical transformation of the morpholine scaffold in a biological context. The biodegradability of various morpholinium-based ionic liquids has been systematically investigated, with results showing that the nature of the side chains on the nitrogen atom significantly influences the rate and extent of degradation. rsc.org
In biochemistry, methylation is a fundamental process involving the enzymatic transfer of a methyl group to substrates such as DNA, proteins (e.g., histones), and small molecules. This reaction is typically catalyzed by methyltransferase enzymes using a cofactor like S-adenosyl methionine (SAM).
Current scientific literature does not provide evidence for the direct participation of morpholinium cations in these canonical methylation pathways. The biochemical reactivity of the morpholine ring itself, as observed in microorganisms, does not involve methylation but rather oxidative ring-opening reactions. nih.gov The primary metabolic routes for morpholine involve initial C-N bond cleavage, a transformation fundamentally different from methylation. nih.gov Therefore, interactions between morpholinium cations and methylation enzymes like DNA methyltransferases are not a currently recognized biochemical pathway.
Computational chemistry provides powerful tools for predicting and analyzing the interactions between small molecules and biological targets. Techniques such as density functional theory (DFT) and classical molecular dynamics (MD) simulations are employed to understand the structural, energetic, and dynamic properties of these interactions at the molecular level.
These methods have been applied to study morpholinium-based systems, such as amino acid ionic liquids (AAILs). tandfonline.com In one study, DFT and MD simulations were used to investigate the properties of ionic liquids composed of an N-Butyl, N-Methyl Morpholinium cation paired with different amino acid anions (Lysine, Histidine, Arginine). tandfonline.com The calculations revealed the interaction energies between the ion pairs and characterized the nature of the hydrogen bonds, finding them to be predominantly electrostatic. tandfonline.com Such computational insights are crucial for designing biocompatible ionic liquids and understanding their behavior in biological environments. These modeling techniques can predict how a cation like 4-methylenemorpholinium might interact with biological macromolecules, guiding further experimental research.
| Cation | Anion | Calculated Interaction Energy | Primary Interaction Type |
|---|---|---|---|
| N-Butyl, N-Methyl Morpholinium | Arginine [Arg] | Highest among tested pairs | Electrostatic (Hydrogen Bonding) tandfonline.com |
| N-Butyl, N-Methyl Morpholinium | Histidine [His] | Intermediate | Electrostatic (Hydrogen Bonding) tandfonline.com |
| N-Butyl, N-Methyl Morpholinium | Lysine [Lys] | Lowest among tested pairs | Electrostatic (Hydrogen Bonding) tandfonline.com |
Future Directions and Emerging Research Avenues for 4 Methylene Morpholinium Chemistry
Strategies for Stabilization and Isolation of Highly Reactive Morpholinium, 4-methylene- Species
The primary obstacle in harnessing the synthetic utility of the 4-methylene-morpholinium cation is its inherent instability. In aqueous solutions, iminium ions are transient and highly susceptible to hydrolysis. acs.orgscispace.com Future research will critically depend on the development of robust methods for its stabilization and, ideally, its isolation.
One promising approach involves the use of supramolecular chemistry. Host-guest complexation, utilizing specifically designed molecular containers, can encapsulate and stabilize reactive species. acs.orgscispace.com For instance, self-assembled tetrahedral cages have demonstrated the ability to sequester iminium ions, protecting them from the bulk solvent and preventing their immediate degradation. acs.org This strategy not only enhances the lifetime of the 4-methylene-morpholinium cation but also allows for the study of its intrinsic reactivity within a controlled microenvironment.
Another avenue lies in the formation of stable salts through reaction with strong solid acids. google.com Transforming the reactive imine precursor into a stable iminium salt on a solid support can prevent intermolecular reactions and oligomerization. google.com This method offers the potential for the storage and handling of the 4-methylene-morpholinium cation as a readily available synthetic intermediate.
Future research in this area will likely focus on the design of novel host molecules with tailored binding pockets for the 4-methylene-morpholinium cation and the exploration of a wider range of solid supports and counterions to generate stable, isolable salts.
Development of Advanced Spectroscopic Techniques for Real-Time Monitoring of Transient Species in Complex Systems
Understanding the formation, decay, and reactivity of the 4-methylene-morpholinium cation in real-time is crucial for optimizing its use in synthesis. Given its transient nature, advanced spectroscopic techniques capable of probing ultrafast processes are indispensable.
Femtosecond transient absorption spectroscopy is a powerful tool for observing molecular and electronic dynamics on the femtosecond (10⁻¹⁵ s) timescale. britannica.comnd.eduebsco.com This technique utilizes a "pump" laser pulse to initiate the formation of the reactive intermediate, followed by a "probe" pulse to monitor its spectral evolution. nd.edu By analyzing the transient absorption spectra, researchers can gain unprecedented insights into the kinetics of formation and decay of the 4-methylene-morpholinium species. nih.gov
In-situ infrared (IR) spectroscopy, particularly techniques like modulation excitation spectroscopy (MES) coupled with phase-sensitive detection (PSD), allows for the identification of reactive intermediates on catalyst surfaces even at very low concentrations. This method can differentiate the spectral signatures of the transient species from those of more abundant, less reactive molecules in the reaction mixture.
The integration of mass spectrometry with spectroscopic techniques also holds significant promise for identifying and characterizing reactive intermediates in the gas phase, providing valuable information about their intrinsic properties absent solvent effects. nih.govnih.gov
Future advancements will likely involve the application of these and other sophisticated spectroscopic methods to directly observe the 4-methylene-morpholinium cation in various reaction environments, providing a detailed picture of its dynamic behavior.
Exploitation of 4-Methylene-Morpholinium as a Key Intermediate in Novel Synthetic Pathways and Cascade Reactions
The 4-methylene-morpholinium cation, as a reactive electrophile, is a prime candidate for exploitation in the development of novel synthetic methodologies. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions makes it a valuable intermediate. wikipedia.orgacs.org
Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, are a particularly attractive area of exploration. The in situ generation of the 4-methylene-morpholinium cation can initiate a cascade, leading to the rapid construction of complex molecular architectures from simple precursors. nih.gov For example, its formation could be the first step in a sequence that includes intramolecular cyclizations or cycloadditions.
Furthermore, the trapping of this methylene (B1212753) intermediate with a diverse range of nucleophiles opens up possibilities for the synthesis of a wide array of functionalized morpholine (B109124) derivatives. researchgate.net Research in this area will focus on expanding the scope of nucleophiles that can effectively react with the 4-methylene-morpholinium cation and on designing novel cascade sequences that leverage its unique reactivity.
The development of one-pot procedures that generate and consume the 4-methylene-morpholinium cation in a controlled manner will be a key focus, offering atom-economical and efficient routes to valuable chemical entities.
Computational Design and Prediction of New Reactivity Modes for Methylene-Bridged Morpholinium Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of reactive intermediates. ub.eduacs.orgrsc.org For the 4-methylene-morpholinium cation, computational modeling can provide deep insights into its electronic structure, stability, and reactivity.
DFT calculations can be employed to:
Predict the relative stability of the 4-methylene-morpholinium cation compared to other isomeric structures and its susceptibility to hydrolysis. ub.eduacs.org
Map out reaction pathways and determine the activation barriers for its formation and subsequent reactions with various nucleophiles. rsc.org
Design new catalysts for its efficient generation under mild conditions.
Explore novel reactivity modes by simulating its behavior under different reaction conditions and in the presence of various reagents.
Machine learning and artificial intelligence are also emerging as powerful tools in predictive chemistry. nih.govrsc.orgarxiv.orgrsc.orgpapers.cool By training algorithms on large datasets of reaction information, it may become possible to predict the outcome of reactions involving the 4-methylene-morpholinium cation with high accuracy and to identify novel reaction pathways that have not yet been explored experimentally.
The synergy between computational modeling and experimental work will be crucial for accelerating the discovery and development of new synthetic applications for methylene-bridged morpholinium systems.
| Computational Method | Application in 4-Methylene-Morpholinium Research | Key Insights |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. ub.eduacs.orgrsc.org | Stability, reaction barriers, and catalyst design. |
| Ab initio Molecular Dynamics | Simulation of the dynamic behavior of the cation in solution. | Solvent effects and short-lived interactions. |
| Machine Learning Models | Prediction of reaction outcomes and discovery of new reactions. nih.govrsc.orgarxiv.orgrsc.orgpapers.cool | High-throughput screening and hypothesis generation. |
Exploration of Stereochemical Control in Reactions Involving Chiral Morpholinium Cations
The introduction of chirality into the morpholine framework opens up the possibility of asymmetric synthesis, a cornerstone of modern medicinal chemistry and materials science. rsc.orgnih.govorganic-chemistry.orgnih.govrsc.org Future research will undoubtedly focus on achieving stereochemical control in reactions involving chiral 4-methylene-morpholinium cations.
One established strategy for achieving stereocontrol is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.comnih.govtcichemicals.com A chiral auxiliary can be temporarily attached to the morpholine precursor, directing the stereochemical outcome of subsequent reactions involving the 4-methylene-morpholinium intermediate. The auxiliary can then be removed to yield the enantiomerically enriched product.
Another powerful approach is asymmetric catalysis, where a chiral catalyst is used to control the stereoselectivity of the reaction. rsc.orgnih.gov This can involve the use of chiral Brønsted acids to catalyze the formation of the iminium ion or chiral Lewis acids to coordinate to the reactants and influence the transition state geometry. The development of efficient catalytic asymmetric methods for the synthesis of chiral morpholines is an active area of research. organic-chemistry.orgnih.gov
The design of chiral morpholinium cations where the chirality is an integral part of the ring structure itself will also be a key area of investigation. Understanding how the stereochemistry of the morpholine ring influences the facial selectivity of nucleophilic attack on the methylene carbon will be crucial for the rational design of stereoselective transformations.
| Strategy | Description | Potential Application to 4-Methylene-Morpholinium |
| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comnih.govtcichemicals.com | Attachment of a chiral auxiliary to the morpholine precursor to control the stereoselective trapping of the methylene-iminium ion. |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. rsc.orgnih.govorganic-chemistry.orgnih.govrsc.org | Enantioselective protonation to form the chiral iminium ion or catalytic addition of nucleophiles. |
| Substrate Control | The inherent chirality of the starting material dictates the stereochemistry of the product. | Use of enantiopure morpholine derivatives as precursors to generate chiral 4-methylene-morpholinium cations. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-methylene-morpholinium derivatives, and how can reaction conditions be optimized?
- Methodology : Begin with literature analysis of morpholine functionalization (e.g., nucleophilic substitution or cycloaddition) and cross-reference with pharmacopoeial standards (e.g., SPhU/Ph. Eur.) for purity validation . Optimize reaction parameters (temperature, solvent, catalyst) using design-of-experiment (DoE) frameworks to maximize yield and minimize side products. For novel compounds, provide full spectral characterization (¹H/¹³C NMR, IR, HRMS) and elemental analysis .
Q. What analytical techniques are recommended for characterizing 4-methylene-morpholinium compounds?
- Methodology : Use GC-FID or HPLC-UV for quantification in complex matrices (e.g., soil or biological samples), validated via ICH guidelines for precision, accuracy, and linearity . Pair with spectroscopic methods (e.g., FTIR for functional groups, X-ray crystallography for structural confirmation) and thermogravimetric analysis (TGA) for stability profiling .
Q. How should researchers handle safety and storage protocols for 4-methylene-morpholinium derivatives?
- Methodology : Adopt OSHA/NIOSH guidelines for morpholine analogs: use fume hoods, nitrile gloves, and explosion-proof refrigerators for storage. Include toxicity assessments (e.g., LD50 studies) and first-aid measures for dermal/ocular exposure in supplementary materials .
Advanced Research Questions
Q. How can computational models predict the interaction of 4-methylene-morpholinium ionic liquids with DNA or proteins?
- Methodology : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to study binding affinities. Validate with spectroscopic data (e.g., fluorescence quenching in DNA-binding assays) and compare with experimental thermodynamic parameters (ΔG, ΔH) .
Q. What experimental designs are suitable for resolving contradictions in degradation kinetics of 4-methylene-morpholinium in environmental samples?
- Methodology : Conduct accelerated degradation studies under varied pH, temperature, and microbial conditions. Use LC-MS/MS to identify degradation products and kinetic modeling (e.g., pseudo-first-order kinetics) to reconcile discrepancies. Cross-validate with soil column experiments to assess leaching potential .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., logP, pKa) of 4-methylene-morpholinium derivatives?
- Methodology : Perform comparative studies using standardized buffers and validated instruments (e.g., Sirius T3 for pKa). Apply multivariate analysis (PCA or PLS) to identify confounding variables (e.g., solvent polarity, ionic strength) and publish raw datasets for peer validation .
Q. What strategies improve the reproducibility of catalytic applications involving 4-methylene-morpholinium ionic liquids?
- Methodology : Document ionic liquid synthesis (e.g., metathesis, anion exchange) with strict moisture/oxygen control. Use BET surface area analysis and TEM to characterize catalyst supports. Share detailed protocols (e.g., catalyst loading, turnover frequency) in open-access repositories .
Methodological Frameworks
- Data Management : Retain raw chromatograms, spectral data, and simulation files for 5–10 years. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset archiving .
- Ethical Reporting : Disclose conflicts of interest and avoid redundant publication of synthesis protocols. Use standardized nomenclature (IUPAC) and cite primary literature for known compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
